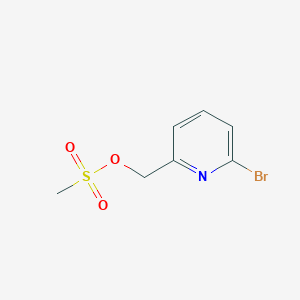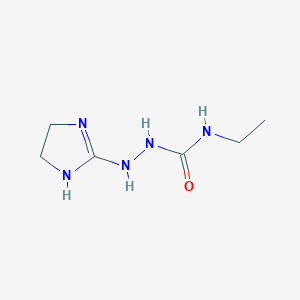
Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine is a heterocyclic compound with a complex structure that includes multiple aromatic rings and heteroatoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine typically involves multi-step reactions. One common method includes the reaction of thiophenol with sodium hydroxide in isopropanol, followed by the reduction with iron powder and ammonium chloride in water. The final step involves the reaction with phenyl chloroformate in a sodium carbonate solution .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to more reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
Applications De Recherche Scientifique
Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(d)imidazo(2,1-b)thiazole: This compound shares a similar core structure but differs in the arrangement of the rings and heteroatoms.
Dibenzo(b,f)(1,4)oxazepine: Another related compound with a similar tricyclic structure but containing an oxygen atom instead of sulfur.
Uniqueness
Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine is unique due to its specific arrangement of aromatic rings and heteroatoms, which confer distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
62538-84-5 |
|---|---|
Formule moléculaire |
C15H10N2S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
13-thia-2,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaene |
InChI |
InChI=1S/C15H10N2S/c1-3-7-13-11(5-1)15-16-9-10-17(15)12-6-2-4-8-14(12)18-13/h1-10H |
Clé InChI |
QHXRJYPWVXAIED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC=CN3C4=CC=CC=C4S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)

![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)
![3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13960861.png)
